molecular formula C26H23NO4 B15025988 N-[2-(phenylcarbonyl)-1-benzofuran-3-yl]-2-[4-(propan-2-yl)phenoxy]acetamide

N-[2-(phenylcarbonyl)-1-benzofuran-3-yl]-2-[4-(propan-2-yl)phenoxy]acetamide

Cat. No.: B15025988
M. Wt: 413.5 g/mol
InChI Key: AOIBBVKLQUXWEA-UHFFFAOYSA-N
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Description

N-(2-BENZOYL-1-BENZOFURAN-3-YL)-2-[4-(PROPAN-2-YL)PHENOXY]ACETAMIDE is an organic compound that belongs to the class of benzofuran derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-BENZOYL-1-BENZOFURAN-3-YL)-2-[4-(PROPAN-2-YL)PHENOXY]ACETAMIDE typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of Benzofuran Core: The benzofuran core can be synthesized through cyclization reactions involving phenol derivatives and aldehydes.

    Amidation: The final step involves the formation of the amide bond, which can be done using coupling reagents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-BENZOYL-1-BENZOFURAN-3-YL)-2-[4-(PROPAN-2-YL)PHENOXY]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts or metal hydrides.

    Substitution: Electrophilic or nucleophilic substitution reactions can modify the benzofuran or phenoxy moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as anti-inflammatory or anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-BENZOYL-1-BENZOFURAN-3-YL)-2-[4-(PROPAN-2-YL)PHENOXY]ACETAMIDE involves its interaction with specific molecular targets. These could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream biological effects.

Comparison with Similar Compounds

Similar Compounds

    Benzofuran Derivatives: Compounds like 2-benzoylbenzofuran and 3-benzoylbenzofuran.

    Phenoxyacetamides: Compounds like 2-(4-isopropylphenoxy)acetamide.

Uniqueness

N-(2-BENZOYL-1-BENZOFURAN-3-YL)-2-[4-(PROPAN-2-YL)PHENOXY]ACETAMIDE is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C26H23NO4

Molecular Weight

413.5 g/mol

IUPAC Name

N-(2-benzoyl-1-benzofuran-3-yl)-2-(4-propan-2-ylphenoxy)acetamide

InChI

InChI=1S/C26H23NO4/c1-17(2)18-12-14-20(15-13-18)30-16-23(28)27-24-21-10-6-7-11-22(21)31-26(24)25(29)19-8-4-3-5-9-19/h3-15,17H,16H2,1-2H3,(H,27,28)

InChI Key

AOIBBVKLQUXWEA-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)OCC(=O)NC2=C(OC3=CC=CC=C32)C(=O)C4=CC=CC=C4

Origin of Product

United States

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